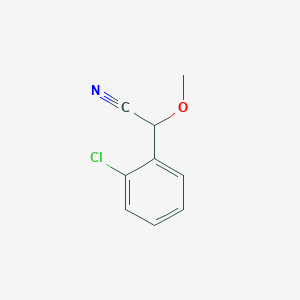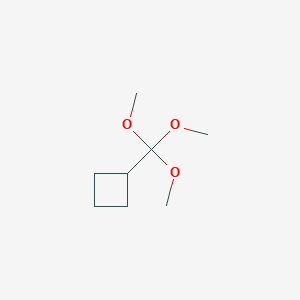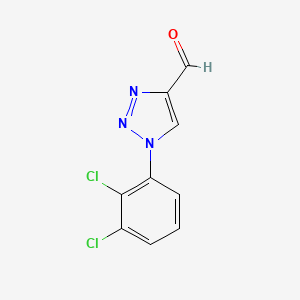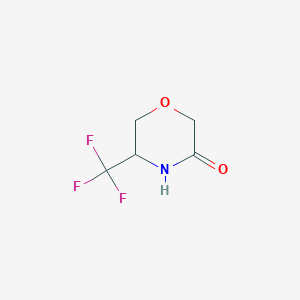
2-(2-Chlorophenyl)-2-methoxyacetonitrile
Vue d'ensemble
Description
“2-(2-Chlorophenyl)-2-methoxyacetonitrile” is a complex organic compound. It contains a chlorophenyl group, which is a phenol derivative with a chlorine atom attached . It also contains a methoxy group and a nitrile group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ketamine, a related compound, involves a five-step process starting with cyclohexanone reacting with 2-chlorophenyl magnesium bromide reagent . This process might provide some insights into the potential synthesis pathways for “2-(2-Chlorophenyl)-2-methoxyacetonitrile”.Applications De Recherche Scientifique
- Summary of Application : 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone, a compound structurally similar to 2-(2-Chlorophenyl)-2-methoxyacetonitrile, is known as ketamine and has been studied extensively as a psychoactive substance .
- Methods of Application : Ketamine and its analogs have been used in various experimental procedures to study their psychoactive effects .
- Results or Outcomes : The research has led to the discovery of numerous psychoactive substances with potential clinical applications .
- Summary of Application : Compounds structurally similar to 2-(2-Chlorophenyl)-2-methoxyacetonitrile have been synthesized and evaluated as potential anticonvulsant and analgesic agents .
- Methods of Application : These compounds were evaluated in acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .
- Results or Outcomes : The most active substance showed more beneficial ED 50 and protective index values than the reference drug—valproic acid (68.30 mg/kg vs. 252.74 mg/kg in the MES test and 28.20 mg/kg vs. 130.64 mg/kg in the 6 Hz (32 mA) test, respectively) .
Psychoactive Substances Research
Anticonvulsant and Analgesic Agents Research
Safety And Hazards
Orientations Futures
The future directions for “2-(2-Chlorophenyl)-2-methoxyacetonitrile” could involve further exploration of its potential biological activities, similar to other indole derivatives . Additionally, the development of new synthetic routes and the study of its interactions with various biological targets could be areas of future research .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-2-methoxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZZVTNTIRSPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-2-methoxyacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)

![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)


![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)

![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)



